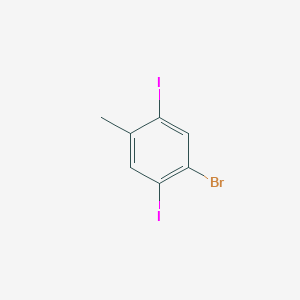
1-Bromo-2,5-diiodo-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,5-diiodo-4-methylbenzene is an organic compound with the molecular formula C7H5BrI2 It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-diiodo-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and iodination of 4-methylbenzene (toluene). The reaction conditions often include the use of bromine (Br2) and iodine (I2) as halogenating agents, along with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,5-diiodo-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-2,5-diiodo-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-2,5-diiodo-4-methylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine and iodine atoms on the benzene ring make it highly reactive towards electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2,3-dimethylbenzene
- 1-Bromo-3,5-dimethylbenzene
- 1-Iodo-3,5-dimethylbenzene
- 1,4-Diiodo-2,5-dimethylbenzene
- 1,4-Dibromo-3,6-diiodo-2,5-dimethylbenzene
Uniqueness
1-Bromo-2,5-diiodo-4-methylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
123568-18-3 |
|---|---|
Formule moléculaire |
C7H5BrI2 |
Poids moléculaire |
422.83 g/mol |
Nom IUPAC |
1-bromo-2,5-diiodo-4-methylbenzene |
InChI |
InChI=1S/C7H5BrI2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 |
Clé InChI |
WKYZAIIPNVLNLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)
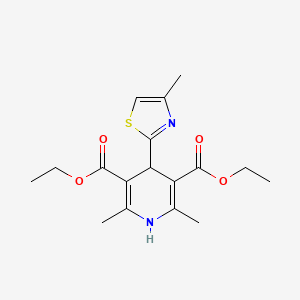
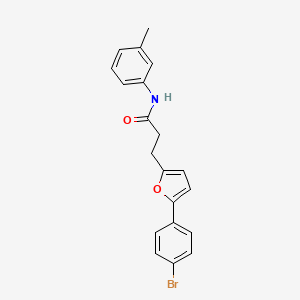


![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
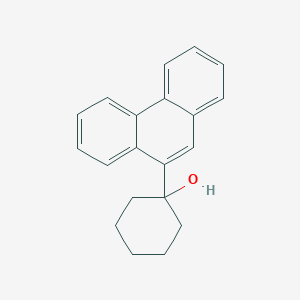
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)
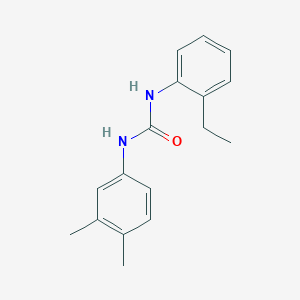
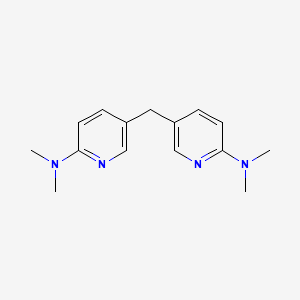
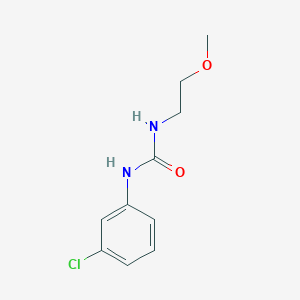
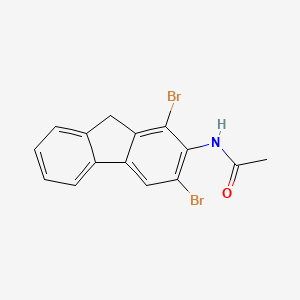
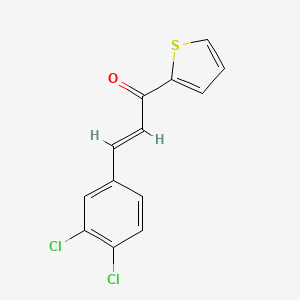
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
